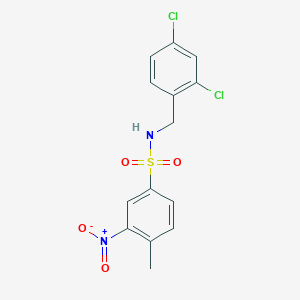![molecular formula C20H26O4 B3934430 1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B3934430.png)
1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene
Vue d'ensemble
Description
1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene, also known as DPN or dihydronaphthalene, is a chemical compound that has been widely used in scientific research. It is a selective estrogen receptor modulator (SERM) that has been studied for its potential applications in breast cancer therapy, osteoporosis treatment, and other medical conditions. In
Applications De Recherche Scientifique
1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene has been extensively studied for its potential applications in breast cancer therapy and osteoporosis treatment. It has been shown to selectively activate estrogen receptor beta (ERβ) without activating estrogen receptor alpha (ERα), which is associated with the development of breast cancer. 1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene has also been found to increase bone density and reduce bone loss in animal models of osteoporosis. In addition, 1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene has been studied for its potential applications in neuroprotection, cardiovascular disease, and other medical conditions.
Mécanisme D'action
1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene selectively binds to and activates ERβ, which leads to a cascade of downstream effects. ERβ activation has been shown to regulate gene expression, cell proliferation, apoptosis, and other cellular processes. 1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective and cardiovascular benefits.
Biochemical and Physiological Effects:
1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene has been shown to have a range of biochemical and physiological effects in various tissues and organs. In breast cancer cells, 1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene has been found to inhibit cell growth and induce apoptosis. In bone cells, 1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene has been shown to increase bone density and reduce bone loss. In the brain, 1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene has been found to have neuroprotective effects and improve cognitive function. In addition, 1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its cardiovascular benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene in lab experiments is its selectivity for ERβ, which allows for more targeted and specific effects. However, one limitation is its relatively low potency compared to other SERMs, which may require higher concentrations for desired effects. Another limitation is the potential for off-target effects, as 1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene may interact with other receptors or pathways in addition to ERβ.
Orientations Futures
There are several potential future directions for research on 1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene. One area of interest is its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where it may have neuroprotective effects. Another area of interest is its potential applications in metabolic disorders, such as diabetes and obesity, where it may have beneficial effects on glucose and lipid metabolism. Further research is also needed to better understand the mechanisms of action and potential side effects of 1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene, as well as to develop more potent and selective SERMs for clinical use.
Propriétés
IUPAC Name |
1-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-15-5-7-17(3)19(13-15)24-12-10-22-9-11-23-18-8-6-16(2)14-20(18)21-4/h5-8,13-14H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBOGNWFTCPRLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCOCCOC2=C(C=C(C=C2)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[(4-chlorophenyl)thio]butoxy}-2-ethoxybenzene](/img/structure/B3934348.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene](/img/structure/B3934353.png)

![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934357.png)
![2-methoxy-4-methyl-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene](/img/structure/B3934365.png)
![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3934378.png)
![8-[4-(2-bromophenoxy)butoxy]quinoline](/img/structure/B3934400.png)
![N~2~-(2-ethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934401.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934403.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3934405.png)
![1-ethoxy-2-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene](/img/structure/B3934408.png)
![2-bromo-4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B3934425.png)
![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B3934429.png)
![N~2~-(3,5-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3934435.png)